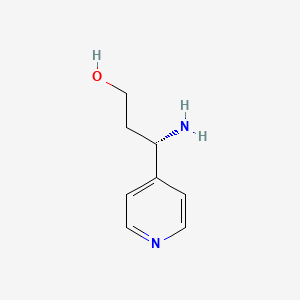
(3S)-3-Amino-3-(4-pyridyl)propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(4-pyridyl)propan-1-OL is a chiral compound with a pyridine ring attached to a three-carbon chain bearing an amino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(4-pyridyl)propan-1-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the correct stereochemistry. Another approach is the asymmetric hydrogenation of a suitable precursor. The reaction conditions typically involve the use of catalysts such as rhodium or ruthenium complexes, and the reactions are carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(4-pyridyl)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce an amine.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(4-pyridyl)propan-1-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound may be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(4-pyridyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved can include binding to active sites or allosteric sites on proteins, leading to changes in their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (3S)-3-Hydroxyquinine
- (3S)-3-Hydroxyproline
- (3S)-3-Amino-3-(2-pyridyl)propan-1-OL
Uniqueness
(3S)-3-Amino-3-(4-pyridyl)propan-1-OL is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group on the same carbon chain. This combination of functional groups and stereochemistry makes it a valuable compound for various applications, particularly in the synthesis of chiral molecules and pharmaceuticals.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8(3-6-11)7-1-4-10-5-2-7/h1-2,4-5,8,11H,3,6,9H2/t8-/m0/s1 |
Clave InChI |
OPSDHGDMFGAHPA-QMMMGPOBSA-N |
SMILES isomérico |
C1=CN=CC=C1[C@H](CCO)N |
SMILES canónico |
C1=CN=CC=C1C(CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


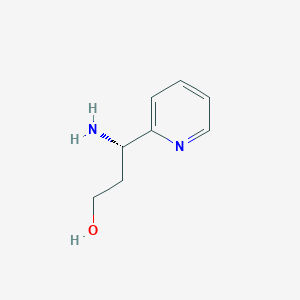
![4-{[(Benzyloxy)carbonyl]amino}-2-chlorobenzoic acid](/img/structure/B13306315.png)
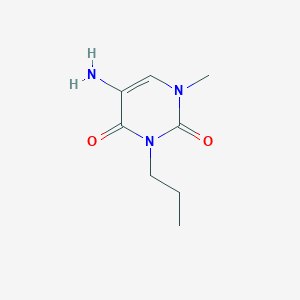
![4-chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13306324.png)
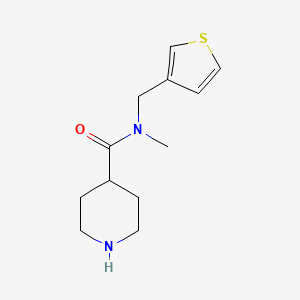
![1-[(3-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13306339.png)

![5-Bromo-1-[(1-methylpyrrolidin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13306348.png)
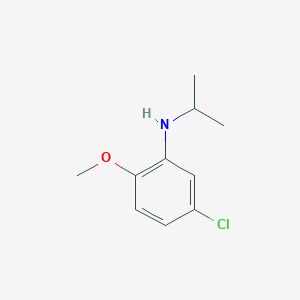
![{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13306366.png)
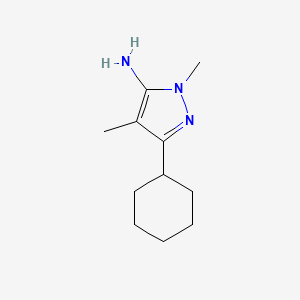
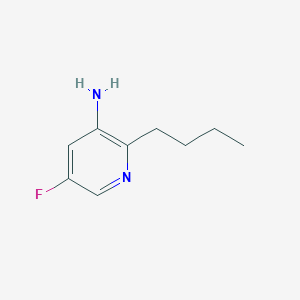
![1-{Pyrazolo[1,5-a]pyridin-3-yl}butane-1,3-dione](/img/structure/B13306379.png)
![2-[(But-3-yn-2-yl)amino]-4-methylbenzoic acid](/img/structure/B13306384.png)
